Home > Products > Building Blocks P17610 > 5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine - 233278-56-3

5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine

Catalog Number: EVT-356211
CAS Number: 233278-56-3
Molecular Formula: C5H8N4
Molecular Weight: 124.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a fused triazole and pyrazine structure, which is significant in the development of pharmaceuticals. It is classified under triazoles and pyrazines, which are known for their diverse biological properties, including antimicrobial and anticancer activities.

Source

This compound can be synthesized through various methods, primarily involving the reaction of hydrazine derivatives with pyrazine or its derivatives. Notably, recent research has highlighted the synthesis of related compounds via Ugi reactions and other cyclization methods .

Classification
  • Chemical Class: Heterocycles
  • Subclasses: Triazoles, Pyrazines
  • Molecular Formula: C₆H₇N₄
  • Molecular Weight: 192.14 g/mol .
Synthesis Analysis

Methods

The synthesis of 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine can be achieved through several methods:

  1. Hydrazine Reaction: The compound can be synthesized by reacting hydrazine hydrate with suitable pyrazine derivatives under controlled conditions. A common method involves adding ethanol and hydrazine hydrate to a reaction vessel, followed by the dropwise addition of 2-chloropyrazine while maintaining a specific pH level .
  2. Ugi Reaction: A one-step synthesis method has been developed using the Ugi reaction that allows for the formation of the triazole-pyrazine framework in high yields. This method leverages a tandem reaction to create the desired structure efficiently .

Technical Details

The synthesis typically requires careful control of temperature and pH to optimize yield and purity. For instance, maintaining a temperature around 60-61 °C during the hydrazine reaction is crucial for achieving the desired product with minimal side reactions .

Molecular Structure Analysis

Data

  • InChI Key: GYIDIDSTOZMTCM-UHFFFAOYSA-N
  • CAS Number: 681249-57-0
  • Molecular Weight: 192.14 g/mol .
Chemical Reactions Analysis

Reactions

5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine participates in various chemical reactions typical of heterocycles:

  • Nucleophilic Substitution: The presence of nitrogen atoms allows for nucleophilic attacks that can modify the compound into more complex derivatives.
  • Cyclization Reactions: It can undergo cyclization to form more complex structures when reacted with electrophiles.

Technical Details

These reactions often require specific catalysts or conditions (e.g., temperature and solvent) to proceed efficiently. For instance, palladium-catalyzed reactions have been utilized to facilitate certain transformations involving this compound .

Mechanism of Action

Process

The mechanism of action for 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine primarily revolves around its interaction with specific protein kinases such as c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2).

Data

  • Target Proteins: c-Met kinase and VEGFR-2
  • Biochemical Pathways Affected: Cell growth regulation and angiogenesis inhibition.

The binding of this compound to these targets results in decreased cell proliferation and survival rates in various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles; can undergo electrophilic substitution or nucleophilic attack.
Applications

Scientific Uses

5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine is primarily explored for its potential applications in medicinal chemistry:

  • Anticancer Agents: Its ability to inhibit key kinases makes it a candidate for developing anticancer therapies.
  • Antimicrobial Activity: Research indicates potential antimicrobial properties that could lead to new treatments for infections.
Nomenclature and Structural Classification

Systematic IUPAC Nomenclature and Isomeric Variations

The compound "5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine" follows systematic IUPAC conventions for fused heterocyclic systems. The root "pyrazine" denotes a six-membered diazine ring, while the prefix "5,6,7,8-tetrahydro" indicates full saturation of this ring, rendering it piperazine-like. The fusion descriptor "[1,2,4]triazolo[1,5-a]" specifies a five-membered triazole ring (containing nitrogen atoms at positions 1, 2, and 4) attached to the pyrazine via bonds between triazole atoms 1 and 5 and pyrazine atom "a" (position 5). This fusion creates a bicyclic system where the triazole and pyrazine share a bond between C8a-N1 (as per standard fusion numbering) [1] [5].

Isomeric variations arise from differences in fusion points and nitrogen placement:

  • Triazolo[4,3-a]pyrazine isomers: Differ in fusion connectivity, with the triazole bonded via positions 4 and 3 to pyrazine atom "a". This alters the ring junction geometry and electronic distribution. Example: 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine (CAS 1000408-60-1) [5] [7].
  • Positional isomers: Substitution on the triazole ring (e.g., 2-carboxylate vs. 3-carboxylate) further diversifies structures, as in ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine-2-carboxylate (CID 58465684) [9].

Table 1: Isomeric Triazolopyrazine Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight
5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine233278-56-3C₅H₈N₄124.14
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine1000408-60-1C₅H₈N₄124.14
Ethyl [1,2,4]triazolo[1,5-a]pyrazine-2-carboxylateN/A (CID 58465684)C₈H₁₂N₄O₂196.21

Positional Heterocyclic Fusion Patterns in Triazolopyrazine Systems

Fusion patterns critically define the geometry and reactivity of triazolopyrazines. In 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine, the triazole is annulated across the bond between N1 and C8a of the pyrazine (see diagram below). This [1,5-a] fusion creates a shared bond between triazole N1 and pyrazine C5 (in unsaturated analogs), positioning the triazole's N4 atom adjacent to the pyrazine N5 atom. This proximity enables extended conjugation in oxidized forms and influences hydrogen-bonding capabilities [2] [5].

Key fusion-related characteristics:

  • Ring Junction Saturation: The "tetrahydro" modification saturates the pyrazine ring, converting it to a piperazine. This reduces aromaticity but enhances flexibility and basicity.
  • Electronic Effects: Fusion at the [1,5-a] site localizes electron density differently than [4,3-a] isomers. For example, the [1,5-a] fusion stabilizes electrophilic attacks at triazole C3 due to adjacent nitrogen lone pairs [2].
  • Synthetic Implications: Fusion dictates precursor requirements. [1,5-a] systems often derive from cyclization of 1,2-diaminopyrazines with nitrites or hydrazine hydrate with dicarbonyl triazoles, whereas [4,3-a] systems may use azide cyclizations [2] [6].
Atom Numbering Diagram:  N1 (Triazole)  / \  C8a  N2  ||    \  C7     N3  |       |  C6     C4  ||     /  N5 -- C5  

Table 2: Fusion Patterns in Triazolopyrazine Scaffolds

Fusion TypeKey Structural FeatureExample CompoundPrimary Synthetic Route
[1,5-a]Triazole N1 bonded to pyrazine C5; C3-N3 bond fusion5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazineCyclization of diaminotriazoles with dicarbonyls [2]
[4,3-a]Triazole C4 bonded to pyrazine N5; N1-C8 bond fusion5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazineNucleophilic substitution/cyclization [7]
Benzo-Fused [1,5-a]Pyrazine ring fused to benzene (quinoxaline analog)Hsp90 inhibitors (e.g., LD-053 analogs) [3]Acid-catalyzed cyclization of azido-cyanoquinoxalines [2]

Comparative Analysis with Related Fused Triazolo-Pyrazine Scaffolds

The [1,5-a]-fused scaffold exhibits distinct advantages and limitations compared to structurally related systems:

  • vs. Triazolo[4,3-a]pyrazines:
  • Ring Flexibility: The [1,5-a] fusion permits greater conformational mobility in the tetrahydro form due to reduced steric constraints at the fusion bond.
  • Electronic Profile: [1,5-a] systems exhibit higher basicity at the pyrazine N5 atom (pKa ~7.5) versus [4,3-a] analogs (pKa ~6.8), enhancing salt formation and water solubility (14 g/L at 25°C for [1,5-a] vs. <5 g/L for [4,3-a]) [5] [7].
  • Medicinal Chemistry Utility: [1,5-a] derivatives serve as Hsp90 inhibitors (e.g., resorcinol-substituted analogs with IC₅₀ 60–100 nM) [3], while [4,3-a] variants act as ROS1 kinase inhibitors (e.g., patent EP3129376A1) [4].

  • vs. Triazolodiazepines:

  • Ring Size/Stability: 5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepines contain a seven-membered diazepine ring. This increases conformational flexibility but reduces metabolic stability compared to the six-membered pyrazine core [4].
  • Synthetic Accessibility: Diazepine-fused systems require multistep syntheses (e.g., cyclization of carboximidamides), whereas [1,5-a]pyrazines are accessible in fewer steps from commercial piperazine precursors [6] [10].

  • vs. Triazolopyridazines:

  • Aromaticity vs. Saturation: Fully unsaturated 1,2,3-triazolo[1,5-b]pyridazines are planar and aromatic, enabling π-stacking in BACE-1 inhibitors [2]. The tetrahydro[1,5-a]pyrazine sacrifices aromaticity for sp³-hybridized carbons, facilitating 3D vector exploration in drug design.
  • iNOS Inhibition: Tetrahydrotriazolopyridazin-1-amines exhibit lower iNOS activity (IC₅₀ >50 μM) than triazolopyrazine-based Hsp90 inhibitors [10].

Table 3: Structural and Functional Comparison of Fused Triazolo Scaffolds

ScaffoldRing SystemSaturationKey Physicochemical PropertiesExemplary Applications
[1,2,4]Triazolo[1,5-a]pyrazineBicyclic 6+5Partially saturatedLogP: -0.62; TPSA: 42.74 Ų [1]Hsp90 inhibitors [3]
[1,2,4]Triazolo[4,3-a]pyrazineBicyclic 6+5Partially saturatedLogP: -0.45; TPSA: 41.84 Ų [7]ROS1 kinase inhibitors [4]
Pyrazolo[1,5-a][1,4]diazepineBicyclic 7+5Partially saturatedLogP: 1.2–2.0; TPSA: ~55 Ų [4]Kinase inhibitors (patent derivatives)
1,2,3-Triazolo[1,5-b]pyridazineBicyclic 6+5Fully unsaturatedLogP: 0.8–1.5; TPSA: ~50 Ų [2]Fluorescent probes, BACE-1 inhibitors

Physicochemical Properties Table

PropertyValueMeasurement ConditionsReference
Molecular Weight124.14 g/mol- [1]
Molecular FormulaC₅H₈N₄- [1]
Solubility in Water14 g/L (sparingly soluble)25°C [5]
Density1.53 ± 0.1 g/cm³20°C, 760 Torr [5]
Topological Polar Surface Area (TPSA)42.74 ŲCalculated [1]
LogP-0.6187Calculated [1]

The structural diversity within fused triazolopyrazines underscores their versatility in drug discovery. The 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyrazine core balances solubility, synthetic tractability, and three-dimensional diversity, making it a privileged scaffold for targeting ATP-binding pockets and protein-protein interactions [3] [6].

Properties

CAS Number

233278-56-3

Product Name

5,6,7,8-Tetrahydro[1,2,4]triazolo[1,5-a]pyrazine

IUPAC Name

5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine

Molecular Formula

C5H8N4

Molecular Weight

124.14 g/mol

InChI

InChI=1S/C5H8N4/c1-2-9-5(3-6-1)7-4-8-9/h4,6H,1-3H2

InChI Key

DXJKRLHHCGXHMB-UHFFFAOYSA-N

SMILES

C1CN2C(=NC=N2)CN1

Canonical SMILES

C1CN2C(=NC=N2)CN1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.